molecular formula C9H8N2O B1440213 2-(Furan-2-yl)pyridin-4-amine CAS No. 1159817-12-5

2-(Furan-2-yl)pyridin-4-amine

Cat. No.: B1440213
CAS No.: 1159817-12-5
M. Wt: 160.17 g/mol
InChI Key: JXBIVANENPNFOP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyridin-4-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with an amino group at the 4-position and a furan ring at the 2-position

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These interactions are crucial as they influence the metabolic pathways and the reduction of carbonyl compounds. The compound’s ability to bind to these enzymes suggests its potential as a modulator of enzyme activity, impacting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can inhibit the production of nitric oxide and tumor necrosis factor-β, which are critical mediators in inflammatory responses . Additionally, its impact on gene expression suggests that it may play a role in regulating cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s structure allows it to interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with carbonyl reductase results in the reduction of carbonyl groups, a key step in the metabolism of various compounds . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes, indicating potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects are crucial for determining the therapeutic window and safe usage of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction by carbonyl reductase, leading to the formation of metabolites that are further processed by other enzymes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall efficacy as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyridin-4-amine typically involves the following steps:

    Acylation of Pyridin-2-amine: Pyridin-2-amine is reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form N-(pyridin-2-yl)furan-2-carboxamide.

    Reduction: The carboxamide is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-yl)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)pyridine: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    4-Aminopyridine: Lacks the furan ring, affecting its electronic properties and reactivity.

    2-(Thiophen-2-yl)pyridin-4-amine: Contains a thiophene ring instead of a furan ring, leading to different electronic and steric effects.

Uniqueness

2-(Furan-2-yl)pyridin-4-amine is unique due to the presence of both the furan and pyridine rings, along with the amino group. This combination provides a unique electronic structure and reactivity profile, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIVANENPNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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